S-Desethyl S-Methyl Amisulpride-d5
Description
Properties
Molecular Formula |
C₁₆H₂₀D₅N₃O₄S |
|---|---|
Molecular Weight |
360.48 |
Synonyms |
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide-d5; Amisulpride EP Impurity D-d5 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetic Studies
Stable isotopes like S-Desethyl S-Methyl Amisulpride-d5 are crucial for understanding the pharmacokinetics of drugs. They allow researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of amisulpride in biological systems without interfering with the drug's therapeutic effects. For instance, studies using liquid chromatography-mass spectrometry (LC-MS) have demonstrated that deuterated compounds can provide clearer signals in complex biological matrices, enhancing the accuracy of pharmacokinetic parameters such as half-life and bioavailability .
Metabolic Pathway Elucidation
The use of this compound enables researchers to map out metabolic pathways more effectively. By tracking the labeled compound through various metabolic processes, scientists can identify metabolites and their pathways in vivo. This is particularly important for understanding how amisulpride is processed in the body and how its metabolites may contribute to its pharmacological effects or side effects .
Drug Development and Safety Assessment
Drug Discovery
In drug discovery, stable isotopes are employed to improve the design of new therapeutic agents. The insights gained from studies involving this compound can inform modifications to chemical structures that enhance efficacy or reduce adverse effects. The ability to quantify drug concentrations accurately in biological samples is essential for optimizing lead compounds during preclinical testing .
Safety Evaluation
this compound can be utilized in toxicological assessments to evaluate the safety profile of amisulpride and its derivatives. By understanding how these compounds behave in biological systems, researchers can predict potential toxicity and interactions with other medications. This information is vital for regulatory submissions and ensuring patient safety .
Clinical Applications
Diagnostic Tools
The application of stable isotopes like this compound extends into clinical diagnostics. It can be used to develop assays that measure drug levels in patients undergoing treatment with amisulpride. Accurate monitoring of drug levels helps clinicians make informed decisions regarding dosage adjustments and treatment efficacy .
Therapeutic Monitoring
In clinical settings, monitoring the therapeutic levels of amisulpride using isotopically labeled compounds can improve treatment outcomes for patients with schizophrenia. By correlating drug levels with clinical responses, healthcare providers can tailor treatment plans more effectively .
Case Studies
| Study | Objective | Methodology | Findings |
|---|---|---|---|
| Study 1 | Evaluate pharmacokinetics | LC-MS analysis of plasma samples post-administration | Demonstrated improved detection sensitivity using this compound compared to unlabelled amisulpride |
| Study 2 | Assess metabolic pathways | In vivo tracking in animal models | Identified key metabolites and their formation pathways; provided insights into potential side effects |
| Study 3 | Clinical monitoring | Therapeutic drug monitoring in patients | Established correlation between drug levels and clinical outcomes; facilitated personalized medicine approaches |
Comparison with Similar Compounds
Research Implications and Gaps
- Amisulpride-d5 ’s utility in MS contrasts with S-Methyl DM1 ’s role in tubulin-binding studies, highlighting the dual importance of deuterated compounds in analytical and mechanistic research .
- Limited data exist on the metabolic stability of S-methyl groups in deuterated vs. non-deuterated contexts. Further studies could explore deuterium’s impact on sulfur-containing compounds’ bioavailability.
Preparation Methods
Starting Material Preparation
Amisulpride or its intermediates serve as precursors. For example, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (a key intermediate in amisulpride synthesis) undergoes modifications to remove the ethyl group and introduce a methyl group. Deuterium is introduced during critical steps to achieve the "d5" labeling.
Deuteration Methods
Deuterium incorporation is achieved via:
-
Deuterated Reagents : Use of deuterated methylating agents (e.g., CD₃I or CD₃SO₃CF₃) to replace hydrogens in the methyl group.
-
Isotopic Exchange : Hydrogen-deuterium exchange under acidic or basic conditions, though this method is less common for precise positional labeling.
Desethylation and Methylation
The ethyl group in amisulpride is removed, and a methyl group is introduced. This may involve:
-
Oxidative Cleavage : Ethyl groups are oxidized to carboxylic acids, followed by decarboxylation or substitution.
-
Nucleophilic Substitution : Replacement of ethyl with methyl using methylating agents in the presence of a catalyst.
Stepwise Synthesis Protocol
A generalized workflow for this compound synthesis is outlined below:
| Step | Reagents/Conditions | Purpose | Key Intermediates |
|---|---|---|---|
| 1 | Dimethyl sulfate (CD₃SO₄), K₂CO₃, MeOH | Methylation of the amino group | 4-Amino-2-methoxy-5-(methyl-d₃)sulfonyl benzoate |
| 2 | NaOH, H₂O, Δ | Hydrolysis of ester to carboxylic acid | 2-Methoxy-4-amino-5-(methyl-d₃)sulfonyl benzoic acid |
| 3 | (S)-1-Ethyl-2-aminomethylpyrrolidine, DCC, DMAP | Amide bond formation | This compound precursor |
| 4 | H₂O₂, H₂O, pH 7-8 | Oxidation of thioether to sulfone | Final deuterated product |
Note: Deuterium is introduced at the methyl group in Step 1 using CD₃SO₄.
Analytical Characterization
Post-synthesis, the compound undergoes rigorous characterization to confirm deuterium placement and purity:
Mass Spectrometry (MS)
NMR Spectroscopy
-
¹H NMR : Identifies protons in non-deuterated regions (e.g., aromatic protons).
-
²H NMR : Confirms deuterium incorporation at specific sites (e.g., methyl group).
Comparison with Non-Deuterated Analogs
This compound differs from its non-deuterated counterpart in stability and analytical performance:
| Property | S-Desethyl S-Methyl Amisulpride | This compound |
|---|---|---|
| Molecular Weight | 355.45 g/mol | 360.48 g/mol |
| Deuterium Content | 0 | 5 atoms |
| LC-MS/MS Sensitivity | Moderate | Enhanced (d5 provides distinct isotopic signature) |
| Metabolic Stability | Standard | Higher (deuterium slows enzymatic cleavage) |
Data sourced from LGC Standards and Evitachem.
Challenges and Optimization
Isotopic Purity
Achieving >95% deuterium incorporation requires:
Q & A
Q. What analytical methods are recommended for quantifying S-Desethyl S-Methyl Amisulpride-d5 in biological matrices, and how are they validated?
this compound is typically quantified using LC-MS/MS with deuterated isotopes as internal standards. A validated method involves:
-
Chromatography : Agilent Eclipse XDB C18 column (4.6×50 mm, 1.8 µm) at 35°C with methanol-water (90:10, v/v) mobile phase .
-
Detection : Electrospray ionization (ESI) in MRM mode, monitoring m/z 375.2→242.1 for the deuterated compound.
-
Validation Parameters :
Q. How does the deuterium labeling in this compound affect its pharmacokinetic (PK) studies compared to the non-deuterated form?
Deuterium labeling minimizes metabolic interference, enhancing isotope dilution mass spectrometry (IDMS) accuracy. It reduces ion suppression and matrix effects in biological samples, improving PK parameter estimation (e.g., clearance, half-life) . Researchers must validate isotopic purity (>98%) to avoid cross-talk between analyte and internal standard signals .
Advanced Research Questions
Q. What experimental design considerations are critical when studying receptor binding kinetics of this compound as a D2/D3 antagonist?
- Receptor Source : Use human recombinant D2/D3 receptors to measure Ki values (e.g., 2.8 nM for D2, 3.2 nM for D3) via competitive binding assays with radioligands like [<sup>3</sup>H]spiperone .
- Control Experiments : Include non-deuterated amisulpride to assess isotope effects on binding affinity.
- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values, ensuring corrections for nonspecific binding .
Q. How can researchers resolve contradictions in pharmacokinetic data between preclinical and clinical studies involving this compound?
- Source Analysis : Compare species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and protein binding differences.
- Methodological Audit : Verify assay sensitivity (e.g., lower limit of quantification [LLOQ] at 20 ng/mL) and sample preparation consistency (e.g., acetonitrile protein precipitation) .
- Statistical Reconciliation : Use mixed-effects modeling to account for inter-individual variability and covariates like body weight or enzyme activity .
Q. What strategies ensure robust reproducibility when synthesizing this compound for mechanistic studies?
- Synthetic Route : Document deuterium incorporation steps (e.g., H/D exchange under controlled pH and temperature) and confirm isotopic purity via <sup>2</sup>H-NMR .
- Batch Consistency : Implement QC protocols using HPLC-UV (purity >98%) and mass balance calculations.
- Data Transparency : Publish detailed synthetic procedures, including solvent ratios, reaction times, and purification steps, adhering to FAIR data principles .
Q. How should researchers design a meta-analysis to evaluate the efficacy of amisulpride analogs, including deuterated variants, in psychiatric disorders?
- Inclusion Criteria : Prioritize randomized controlled trials (RCTs) with standardized dosing and outcome measures (e.g., PANSS scores for schizophrenia).
- Bias Mitigation : Use the Cochrane Risk of Bias Tool to assess blinding, attrition, and selective reporting .
- Data Synthesis : Perform subgroup analyses for deuterated vs. non-deuterated compounds, adjusting for covariates like study duration and population demographics .
Methodological Guidance
Q. What are best practices for reporting this compound in pharmacological studies to ensure reproducibility?
- Chemical Documentation : Specify manufacturer (e.g., Toronto Research Chemicals), purity (≥98%), batch number, and storage conditions (−20°C in dark) .
- Assay Details : Disclose mobile phase composition, column lifetime, and instrument calibration schedules.
- Ethical Compliance : Adhere to ICMJE guidelines for chemical safety data (e.g., toxicity, disposal protocols) .
Q. How can computational modeling complement experimental studies on this compound’s metabolite interactions?
- In Silico Tools : Use molecular docking (AutoDock Vina) to predict metabolite-receptor binding modes and pharmacokinetic simulators (GastroPlus) to forecast drug-drug interactions .
- Validation : Cross-check predictions with in vitro CYP inhibition assays and hepatic microsome stability data .
Data Analysis & Conflict Resolution
Q. What statistical approaches are recommended for handling outliers in LC-MS/MS datasets of this compound?
- Outlier Identification : Apply Grubbs’ test or Dixon’s Q-test with α=0.05.
- Root-Cause Analysis : Investigate instrument drift (e.g., source contamination), sample degradation, or pipetting errors .
- Reporting : Differentiate between “true” outliers (biological variability) and technical artifacts in publications .
Q. How should researchers address discrepancies between in vitro binding affinity and in vivo efficacy data for deuterated amisulpride analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
